molecular formula C18H17N3O B5966556 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]-4-QUINAZOLINOL

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]-4-QUINAZOLINOL

Cat. No.: B5966556
M. Wt: 291.3 g/mol
InChI Key: OWYSIIKDOFKHFI-UHFFFAOYSA-N
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Description

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]-4-QUINAZOLINOL is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes both isoquinoline and quinazoline moieties, which are known for their significant biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18-15-7-3-4-8-16(15)19-17(20-18)12-21-10-9-13-5-1-2-6-14(13)11-21/h1-8H,9-12H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYSIIKDOFKHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]-4-QUINAZOLINOL typically involves multi-step organic reactions. One common method involves the cyclocondensation of anthranilamide with an aldehyde, followed by further functionalization to introduce the isoquinoline moiety . The reaction conditions often require the use of catalysts such as Lewis acids (e.g., hafnium triflate) and can be conducted under solvent-free conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]-4-QUINAZOLINOL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify the compound’s structure, typically employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the compound, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like hafnium triflate, zinc bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]-4-QUINAZOLINOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]-4-QUINAZOLINOL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]-4-QUINAZOLINOL apart is its unique combination of isoquinoline and quinazoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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